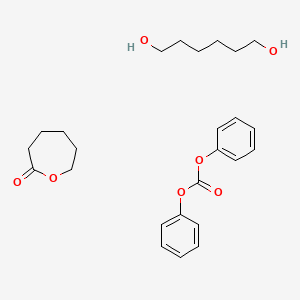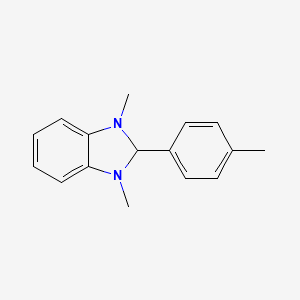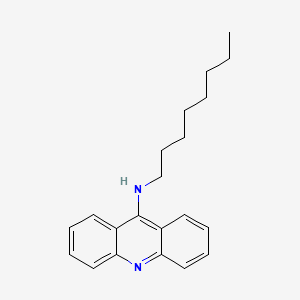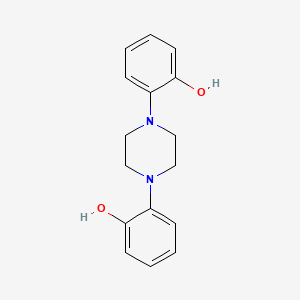
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a stannyl group, which is a tin-containing substituent, making it unique in its chemical structure and properties. The presence of the stannyl group imparts distinct reactivity and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine typically involves the reaction of N,N-diethyl-2-methylpropan-1-amine with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannylated product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or toluene, and the reaction is conducted under an inert atmosphere to prevent oxidation or hydrolysis of the stannyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: The compound can participate in reduction reactions, where the stannyl group is reduced to a lower oxidation state.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like ether or THF.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Reduced tin species or organotin hydrides.
Substitution: Various substituted amines or organotin compounds, depending on the nucleophile used.
科学的研究の応用
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism of action of N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine involves its interaction with molecular targets through the stannyl group. The stannyl group can form covalent bonds with various substrates, facilitating reactions such as cross-coupling and substitution. The compound’s reactivity is influenced by the electronic and steric properties of the stannyl group, which can modulate its interactions with different molecular pathways.
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-methylpropan-1-amine: Lacks the stannyl group, resulting in different reactivity and applications.
Tributyltin chloride: Contains the stannyl group but lacks the amine functionality, leading to distinct chemical behavior.
N,N-Diethyl-2-methyl-1-(trimethylstannyl)propan-1-amine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group, affecting its steric and electronic properties.
Uniqueness
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine is unique due to the presence of both the amine and stannyl functionalities, which confer distinct reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for a wide range of synthetic and research applications, making it a valuable compound in multiple scientific domains.
特性
CAS番号 |
105652-41-3 |
|---|---|
分子式 |
C20H45NSn |
分子量 |
418.3 g/mol |
IUPAC名 |
N,N-diethyl-2-methyl-1-tributylstannylpropan-1-amine |
InChI |
InChI=1S/C8H18N.3C4H9.Sn/c1-5-9(6-2)7-8(3)4;3*1-3-4-2;/h7-8H,5-6H2,1-4H3;3*1,3-4H2,2H3; |
InChIキー |
KLLVJMYEENXGAG-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(C)C)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)



![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)

![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)



